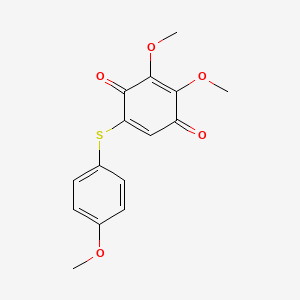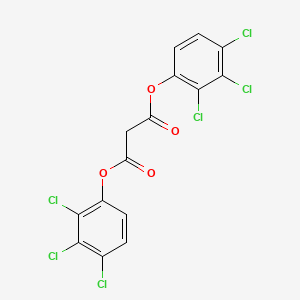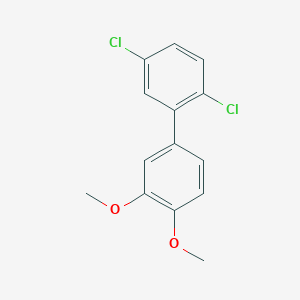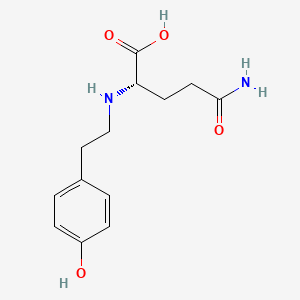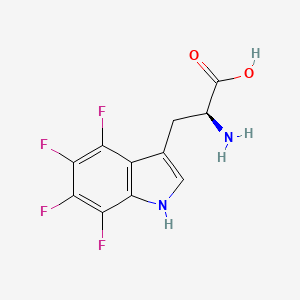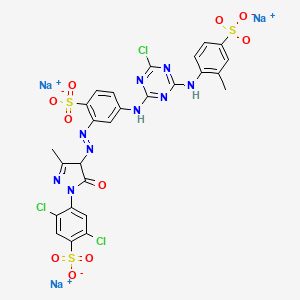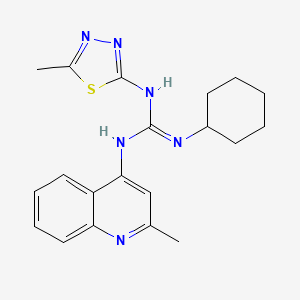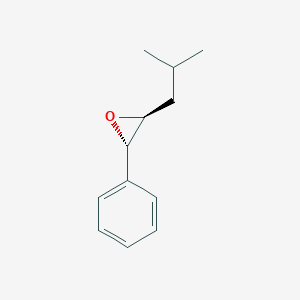
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to the ring strain. This particular compound features a phenyl group and a 2-methylpropyl group attached to the oxirane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(2-methylpropyl)-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to induce the formation of the epoxide with high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The strained ring makes the epoxide susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and reduction: The compound can be further oxidized or reduced under specific conditions.
Polymerization: Epoxides can polymerize to form polyethers.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction typically occurs under mild conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products Formed
Nucleophilic substitution: The major products are often β-substituted alcohols or ethers.
Oxidation: The products can include diols or other oxidized derivatives.
Reduction: The products are typically alcohols.
Scientific Research Applications
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: The compound is used in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(2-methylpropyl)-3-phenyloxirane involves its high reactivity due to the strained three-membered ring. The compound readily undergoes ring-opening reactions when exposed to nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(2-methylpropyl)-3-phenyloxirane: The enantiomer of the compound, which has different stereochemistry.
Styrene oxide: A simpler epoxide with a phenyl group but no 2-methylpropyl group.
Propylene oxide: A smaller epoxide with a methyl group instead of a phenyl group.
Uniqueness
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane is unique due to its specific stereochemistry and the presence of both a phenyl group and a 2-methylpropyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral building block in organic chemistry.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane |
InChI |
InChI=1S/C12H16O/c1-9(2)8-11-12(13-11)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
HVPPJLLRPNEBGV-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)C[C@H]1[C@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



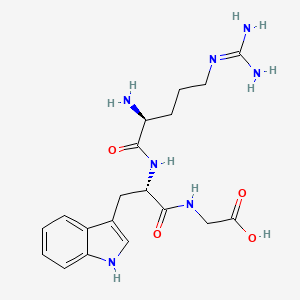
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
